Menin-MLL inhibitor-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menin-MLL inhibitor-25 is a small molecule designed to inhibit the interaction between menin and mixed-lineage leukemia (MLL) proteins. By blocking this interaction, this compound aims to disrupt the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for acute myeloid leukemia and other related malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor-25 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for the menin-MLL interaction site . Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols to accommodate larger batch sizes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets stringent pharmaceutical standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions: Menin-MLL inhibitor-25 primarily undergoes substitution reactions during its synthesis, where specific functional groups are introduced or modified to enhance its biological activity . Additionally, it may undergo oxidation and reduction reactions to achieve the desired oxidation state of certain moieties within the molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dichloromethane and dimethylformamide, catalysts such as palladium on carbon, and various protecting groups to safeguard reactive sites during intermediate steps . Reaction conditions typically involve controlled temperatures, inert atmospheres, and precise stoichiometric ratios to ensure high yields and purity .
Major Products: The major product of these reactions is this compound itself, characterized by its high affinity and selectivity for the menin-MLL interaction site . By disrupting this interaction, the compound effectively inhibits the oncogenic activity of MLL fusion proteins, leading to potential therapeutic benefits in leukemia treatment .
Scientific Research Applications
Menin-MLL inhibitor-25 has shown significant promise in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound serves as a valuable tool for studying protein-protein interactions and the development of small molecule inhibitors. Its synthesis and optimization provide insights into the design principles of effective therapeutic agents targeting specific molecular interactions .
Biology: In biological research, this compound is used to investigate the role of menin-MLL interactions in cellular processes and disease progression. Studies have demonstrated its ability to inhibit the proliferation of leukemia cells and induce differentiation, offering a potential therapeutic strategy for treating MLL-rearranged leukemias .
Medicine: In medicine, this compound is being explored as a targeted therapy for acute myeloid leukemia and other malignancies driven by MLL rearrangements or NPM1 mutations . Clinical trials have shown promising results, with the compound demonstrating efficacy in reducing tumor burden and improving patient outcomes .
Industry: Its development and commercialization could lead to new treatment options for patients with specific genetic profiles, addressing unmet medical needs in oncology .
Mechanism of Action
Menin-MLL inhibitor-25 exerts its effects by specifically binding to the menin protein, thereby blocking its interaction with MLL fusion proteins . This disruption prevents the recruitment of MLL to chromatin, inhibiting the transcriptional activation of oncogenes such as HOXA9 and MEIS1, which are critical for leukemia cell proliferation and survival . By targeting this pathway, this compound effectively reverses the oncogenic activity of MLL fusion proteins, leading to the differentiation and apoptosis of leukemia cells .
Comparison with Similar Compounds
Menin-MLL inhibitor-25 is part of a broader class of menin inhibitors that target the menin-MLL interaction. Similar compounds include SNDX-5613 (revumenib), KO-539 (ziftomenib), and DS-1594a .
Comparison:
SNDX-5613 (revumenib): Demonstrates high efficacy in clinical trials, particularly in patients with KMT2A rearrangements.
KO-539 (ziftomenib): Shows promising results in reducing tumor burden and improving patient outcomes.
DS-1594a: A novel, potent inhibitor with well-optimized drug properties for treating hematologic malignancies.
Uniqueness: this compound stands out due to its specific binding affinity and selectivity for the menin-MLL interaction site, offering a targeted approach to treating MLL-rearranged leukemias . Its development represents a significant advancement in the field of targeted therapies, providing new hope for patients with these challenging malignancies .
Properties
Molecular Formula |
C28H28FN7 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-[3-[[4-[4-amino-5-(4-fluorophenyl)pyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]methyl]azetidin-1-yl]benzonitrile |
InChI |
InChI=1S/C28H28FN7/c29-22-5-3-21(4-6-22)25-17-36(28-26(25)27(31)32-18-33-28)24-9-11-34(12-10-24)14-20-15-35(16-20)23-7-1-19(13-30)2-8-23/h1-8,17-18,20,24H,9-12,14-16H2,(H2,31,32,33) |
InChI Key |
ZDVWOCJIBVEFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)F)CC5CN(C5)C6=CC=C(C=C6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.